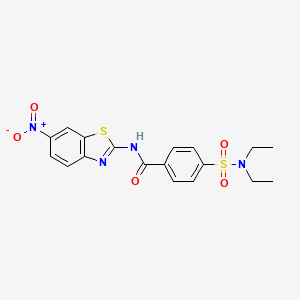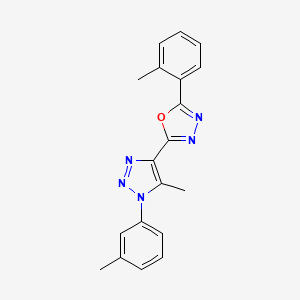
2-(5-methyl-1-(m-tolyl)-1H-1,2,3-triazol-4-yl)-5-(o-tolyl)-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-(5-methyl-1-(m-tolyl)-1H-1,2,3-triazol-4-yl)-5-(o-tolyl)-1,3,4-oxadiazole is a heterocyclic compound that combines a triazole and an oxadiazole moiety. These are both five-membered rings containing nitrogen atoms, giving the molecule potential for various biological and chemical activities. The triazole ring, in particular, is known for its stability and ability to participate in a range of chemical reactions, making compounds containing it valuable in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-methyl-1-(m-tolyl)-1H-1,2,3-triazol-4-yl)-5-(o-tolyl)-1,3,4-oxadiazole typically involves several steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.
Synthesis of the oxadiazole ring: Usually, this involves the reaction of an appropriate hydrazide with an acyl hydrazine, followed by cyclization.
Industrial Production Methods: The industrial production of this compound would likely follow similar synthetic routes but optimized for scale. Factors such as reaction time, temperature, and yield optimization would be carefully controlled to ensure efficient production.
化学反应分析
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidation reactions, particularly at the methyl groups.
Reduction: : Reduction reactions may target the nitrogen atoms in the rings.
Substitution: : The aromatic rings and nitrogen atoms can undergo various substitution reactions, introducing different functional groups.
Common Reagents and Conditions Used
Oxidation: : Reagents such as KMnO₄ or CrO₃ can be used.
Reduction: : Common reducing agents include hydrogen gas with a metal catalyst or sodium borohydride.
Substitution: : Electrophilic or nucleophilic reagents can be used, depending on the target site on the molecule.
Major Products Formed from These Reactions
Oxidation can yield carboxylic acids or ketones.
Reduction can convert nitro groups to amines or reduce double bonds.
Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
Chemistry: : It serves as a building block for more complex molecules in synthetic chemistry.
Medicine: : Research indicates it might have antibacterial, antifungal, or anticancer properties.
Industry: : Could be used in materials science, particularly in the development of new polymers or nanomaterials.
作用机制
Molecular Targets and Pathways Involved: The biological activity of 2-(5-methyl-1-(m-tolyl)-1H-1,2,3-triazol-4-yl)-5-(o-tolyl)-1,3,4-oxadiazole likely involves interaction with enzymes or receptors, disrupting normal cellular processes. The exact mechanisms are complex and may involve:
Inhibition of enzymes critical for pathogen survival.
Disruption of cellular membranes.
Modulation of signaling pathways involved in cell growth and apoptosis.
相似化合物的比较
Comparison with Other Similar Compounds: Compared to other triazole or oxadiazole compounds, this molecule's unique combination of both rings may offer enhanced biological activity or selectivity.
List of Similar Compounds
1,2,3-Triazole derivatives
1,3,4-Oxadiazole derivatives
Compounds with combined triazole and oxadiazole moieties but with different substitutions on the rings.
By exploring the preparation, reactivity, and applications of 2-(5-methyl-1-(m-tolyl)-1H-1,2,3-triazol-4-yl)-5-(o-tolyl)-1,3,4-oxadiazole , this article has highlighted its potential as a valuable compound in scientific research and industrial applications.
属性
IUPAC Name |
2-[5-methyl-1-(3-methylphenyl)triazol-4-yl]-5-(2-methylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-12-7-6-9-15(11-12)24-14(3)17(20-23-24)19-22-21-18(25-19)16-10-5-4-8-13(16)2/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYNUHFTZZVPCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C3=NN=C(O3)C4=CC=CC=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
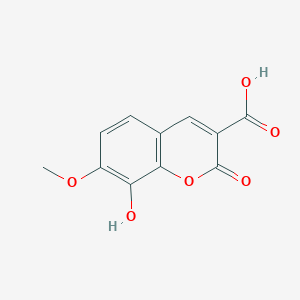
![4-Chloro-6-methoxypyrido[3,2-d]pyrimidine](/img/structure/B2927651.png)
![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2927653.png)
![ethyl 2-[3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]acetate](/img/structure/B2927656.png)
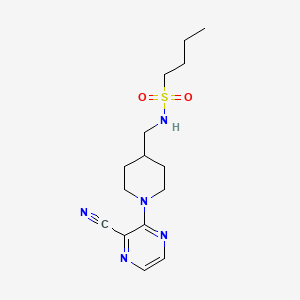


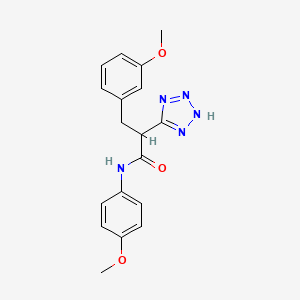
![N-[4-(carbamoylmethoxy)phenyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2927667.png)

![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2927669.png)
![N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2927670.png)
![5-((3-Bromophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2927671.png)
